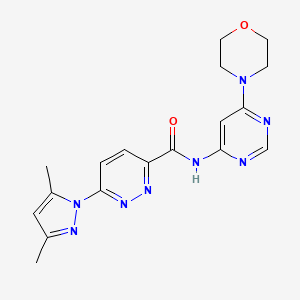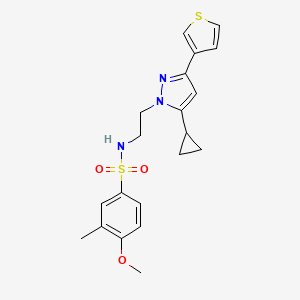
N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide is a heterocyclic compound that is likely to possess biological activity due to the presence of multiple functional groups and rings in its structure. While the specific papers provided do not directly discuss this compound, they do provide insight into similar heterocyclic compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of heterocyclic compounds often involves the use of key precursors that undergo various chemical reactions to form the desired product. For instance, the synthesis of polyfunctionally substituted heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide involves regioselective attacks and cyclization reactions . Similarly, the synthesis of 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides starts from substituted benzaldehydes and involves the use of 4-hydrazinobenzenesulfonamide . These methods suggest that the synthesis of the compound would also involve multi-step reactions, possibly starting from a substituted benzaldehyde or a similar key intermediate.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is crucial for their biological activity. The presence of thiophene, pyrazole, and sulfonamide moieties in the compound suggests that it may interact with biological targets in a specific manner. The molecular structure of similar compounds has been shown to be important for their antitumor activity . The structure-activity relationship (SAR) is a key aspect of drug design and can be inferred from the molecular structure analysis of these compounds.
Chemical Reactions Analysis
Heterocyclic compounds can undergo a variety of chemical reactions. The papers describe reactions such as dipolar cyclization, dinucleophilic-bielectrophilic attack, β-attack, Gewald-type attack, and condensation reactions . These reactions contribute to the diversity of the synthesized products and their potential biological activities. The compound , with its complex structure, would likely be amenable to similar reactions, which could be exploited to modify its biological activity or physical properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, stability, and reactivity. For example, the introduction of methoxy or hydroxy groups can impact the compound's solubility and its interaction with biological targets . The antitumor activity of these compounds is often related to their ability to inhibit specific enzymes or interact with DNA, which in turn is influenced by their chemical properties .
Relevant Case Studies
The antitumor activities of similar heterocyclic compounds have been evaluated in various studies. Most compounds in the studies showed high inhibitory effects on human cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer . Another study found that certain sulfonamides exhibited interesting cytotoxic activities and inhibited human cytosolic isoforms of carbonic anhydrase . Additionally, a potent antitumor agent with a high therapeutic index was synthesized by reacting chlorambucil with a sulfadiazine derivative . These case studies provide a context for the potential biological activities of the compound and suggest avenues for further research.
Aplicaciones Científicas De Investigación
Antitubercular Agent Potential
N-[1-Hydrazinyl-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-4-methylbenzenesulfonamide, a related compound, demonstrated potential as an antitubercular agent. It was docked against the enoyl reductase enzyme of Mycobacterium tuberculosis, providing insights into its plausible inhibitory action (Purushotham & Poojary, 2018).
Anticancer and Anti-HCV Agents
Celecoxib derivatives, including N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides, showed anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities (Küçükgüzel et al., 2013).
Cytotoxicity and CA Inhibition
New 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides were synthesized and tested for cytotoxicity and carbonic anhydrase (CA) inhibition. Some derivatives showed promising cytotoxic activities, which may be crucial for anti-tumor activity studies (Gul et al., 2016).
Anticancer Drug Candidates
Sulfonamides were synthesized as selective inhibitors of human carbonic anhydrase isoforms hCA IX and hCA XII, indicating their potential as anticancer drug candidates. Compounds displayed cytotoxic/anticancer and CA inhibitory effects (Gul et al., 2018).
Photodynamic Therapy Application
New zinc phthalocyanine with high singlet oxygen quantum yield substituted with new benzenesulfonamide derivative groups containing Schiff base showed potential for photodynamic therapy application in cancer treatment (Pişkin et al., 2020).
Antidepressant Activity
Phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides were synthesized and evaluated for their antidepressant activity, showing potential as medications for depression treatment (Mathew et al., 2014).
Propiedades
IUPAC Name |
N-[2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S2/c1-14-11-17(5-6-20(14)26-2)28(24,25)21-8-9-23-19(15-3-4-15)12-18(22-23)16-7-10-27-13-16/h5-7,10-13,15,21H,3-4,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPXUUSWXCNLAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCN2C(=CC(=N2)C3=CSC=C3)C4CC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

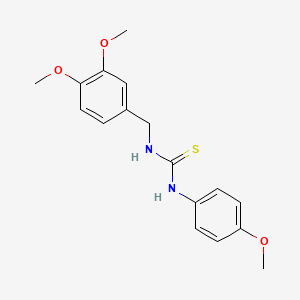
![4-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole](/img/structure/B3005737.png)
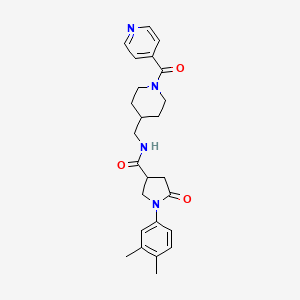


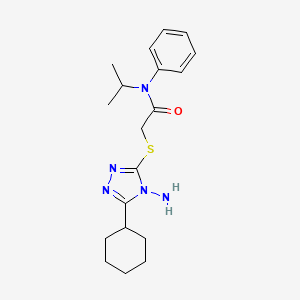
![N-(4-isopropylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide](/img/structure/B3005744.png)

![N-(5-methylisoxazol-3-yl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B3005747.png)

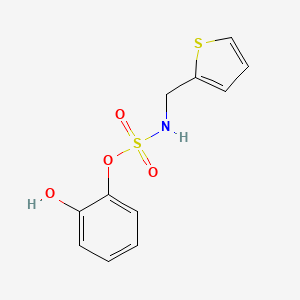
![Ethyl 4-(4-methylphenyl)-2-[(2-morpholin-4-ylacetyl)amino]thiophene-3-carboxylate](/img/structure/B3005752.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(4-methoxyphenylsulfonamido)benzamide](/img/structure/B3005754.png)
